Cas no 131724-45-3 (Boc-L-4-Cyanophenylalanine)
Boc-L-4-Cyanophenylalanine Chemical and Physical Properties
Names and Identifiers
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- (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid
- BOC-L-PHE(4-CN)
- BOC-L-PHE(4-CN)-OH
- BOC-P-CYANO-L-PHENYLALANINE
- BOC-P-CYANO-L-PHE-OH
- BOC-PHE(4-CN)-OH
- BOC-PHE(P-CN)-OH
- BOC-L-4-CYANOPHE
- BOC-L-4-CYANOPHENYLALANINE
- N-(tert-Butoxycarbonyl)-4-cyano-L-phenylalanine
- Boc-4-cyano-L-phenylalanine
- Boc-4-cyano-Phe-OH
- (2S)-3-(4-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
- (S)-N-Boc-4-Cyanophenylalanine
- N-Boc-4-cyano-L-phenylalanine
- N-tert-Butoxycarbonyl-4-cyanophenyl-L-alanine
- Boc-L-4-CN-Phe-OH
- RARECHEM BK PT 0158
- Boc-L-4-Cyano-phe-OH
- L-Phenylalanine, 4-cyano-N-[(1,1-dimethylethoxy)carbonyl]-
- (2S)-3-(4-cyanophenyl)-2-[[(2-methylpropan-2-yl)oxy-oxomethyl]amino]propanoic acid
- N-Boc-4-cyanophenylalan
- AC-9893
- (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(4-cyanophenyl)propanoic acid
- 131724-45-3
- (S)-2-(tert-butoxycarbonylamino)-3-(4-cyanophenyl)propanoic acid
- MFCD00672526
- A806302
- AKOS015889754
- CS-W008561
- AM82776
- (N-Boc)-4-cyanophenylalanine
- Boc-Phe(4-CN)-OH, >=98.0% (TLC)
- AS-14667
- N-t-butoxycarbonyl-4-cyano-l-phenylalanine
- (2S)-2-(tert-butoxycarbonylamino)-3-(4-cyanophenyl)propanoic acid
- N-alpha-t-Butyloxycarbonyl-4-cyano-L-phenylalanine (Boc-L-Phe(4-CN)-OH)
- AKOS015836542
- rac N-Boc-3-(p-cyanophenyl)alanine
- B4877
- A50148
- (S)-2-(t-butoxycarbonylamino)-3-(4-cyanophenyl)propionic acid
- SCHEMBL1350138
- RMBLTLXJGNILPG-LBPRGKRZSA-N
- B-4700
- N-Boc-4-cyanophenylalanine
- DTXSID70427301
- EN300-7372372
- (2S)-2-[(tert-butoxycarbonyl)amino]-3-(4-cyanophenyl)propanoic acid
- CHEMBL5305931
- Boc-L-4-Cyanophenylalanine
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- MDL: MFCD00672526
- Inchi: 1S/C15H18N2O4/c1-15(2,3)21-14(20)17-12(13(18)19)8-10-4-6-11(9-16)7-5-10/h4-7,12H,8H2,1-3H3,(H,17,20)(H,18,19)/t12-/m0/s1
- InChI Key: RMBLTLXJGNILPG-LBPRGKRZSA-N
- SMILES: O(C(N[C@H](C(=O)O)CC1C=CC(C#N)=CC=1)=O)C(C)(C)C
Computed Properties
- Exact Mass: 290.12700
- Monoisotopic Mass: 290.127
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 21
- Rotatable Bond Count: 6
- Complexity: 425
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 1.5
- Topological Polar Surface Area: 99.4
Experimental Properties
- Color/Form: White powder
- Density: 1.1611 (rough estimate)
- Melting Point: 152.3 ºC
- Boiling Point: 432.4°C (rough estimate)
- Flash Point: 252.6±28.7 °C
- Refractive Index: 1.6280 (estimate)
- PSA: 99.42000
- LogP: 2.46958
- Solubility: Not determined
Boc-L-4-Cyanophenylalanine Security Information
-
Symbol:
- Prompt:warning
- Signal Word:warning
- Hazard Statement: H302+H312+H332-H315-H319
- Warning Statement: P261-P264-P270-P271-P280-P301+P312+P330-P302+P352+P312+P362+P364-P304+P340+P312-P305+P351+P338+P337+P313-P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: R20/21/22
- Safety Instruction: S36/37
-
Hazardous Material Identification:
- HazardClass:6.1
- Risk Phrases:R20/21/22
- Safety Term:S36/37
- Storage Condition:Store at 4°C,-4At ℃Store…Better
Boc-L-4-Cyanophenylalanine Customs Data
- HS CODE:2926909090
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
Boc-L-4-Cyanophenylalanine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B4877-5g |
Boc-L-4-Cyanophenylalanine |
131724-45-3 | 98.0%(LC&T) | 5g |
¥660.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B4877-1g |
Boc-L-4-Cyanophenylalanine |
131724-45-3 | 98.0%(LC&T) | 1g |
¥185.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XO298-25g |
Boc-L-4-Cyanophenylalanine |
131724-45-3 | 95+% | 25g |
2924CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XO298-1g |
Boc-L-4-Cyanophenylalanine |
131724-45-3 | 95+% | 1g |
227.0CNY | 2021-08-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XO298-250mg |
Boc-L-4-Cyanophenylalanine |
131724-45-3 | 95+% | 250mg |
100CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XO298-5g |
Boc-L-4-Cyanophenylalanine |
131724-45-3 | 95+% | 5g |
731.0CNY | 2021-08-12 | |
| TRC | B201390-100mg |
Boc-l-4-cyanophenylalanine |
131724-45-3 | 100mg |
$ 64.00 | 2023-04-19 | ||
| TRC | B201390-250mg |
Boc-l-4-cyanophenylalanine |
131724-45-3 | 250mg |
$ 81.00 | 2023-04-19 | ||
| TRC | B201390-500mg |
Boc-l-4-cyanophenylalanine |
131724-45-3 | 500mg |
$ 121.00 | 2023-04-19 | ||
| TRC | B201390-1g |
Boc-l-4-cyanophenylalanine |
131724-45-3 | 1g |
$ 167.00 | 2023-04-19 |
Boc-L-4-Cyanophenylalanine Suppliers
Boc-L-4-Cyanophenylalanine Related Literature
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on Boc-L-4-Cyanophenylalanine
Boc-L-4-Cyanophenylalanine: A Comprehensive Overview
Boc-L-4-Cyanophenylalanine, also known by its CAS number 131724-45-3, is a compound of significant interest in the fields of chemistry and pharmacology. This compound is a derivative of phenylalanine, a naturally occurring amino acid, with a cyanophenyl group attached to the fourth position of the benzene ring. The presence of the tert-butoxycarbonyl (Boc) protecting group further enhances its utility in various chemical and biological applications.
The structure of Boc-L-4-Cyanophenylalanine is characterized by its amino acid backbone, with the Boc group serving as a protective measure during synthesis. The cyanophenyl substituent introduces unique electronic and steric properties, making this compound valuable in the design and synthesis of bioactive molecules. Recent studies have highlighted its potential in drug discovery, particularly in the development of inhibitors for certain enzymes and receptors.
One of the most promising applications of Boc-L-4-Cyanophenylalanine lies in its role as a building block for peptide synthesis. The Boc group allows for controlled deprotection during peptide assembly, ensuring precise control over the reaction sequence. This feature has made it a popular choice in solid-phase peptide synthesis (SPPS), where it is used to construct complex peptide sequences with high fidelity.
In addition to its role in peptide synthesis, Boc-L-4-Cyanophenylalanine has shown potential in the modulation of cellular signaling pathways. Recent research has demonstrated its ability to inhibit specific kinases involved in cancer progression, suggesting its potential as a lead compound for anti-cancer drug development.
The synthesis of Boc-L-4-Cyanophenylalanine involves a multi-step process that begins with the cyanation of phenylalanine derivatives. The introduction of the Boc group is typically achieved through standard protection strategies, ensuring stability during subsequent reactions. Advances in catalytic methods have improved the efficiency and scalability of this synthesis, making it more accessible for large-scale production.
From an analytical standpoint, Boc-L-4-Cyanophenylalanine can be characterized using a variety of techniques, including high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. These methods provide critical insights into its purity, structure, and stability under different conditions.
In terms of storage and handling, Boc-L-4-Cyanophenylalanine should be kept under controlled conditions to maintain its stability and prevent degradation. Proper storage practices include maintaining it in an inert atmosphere and avoiding exposure to light or moisture.
Looking ahead, ongoing research into Boc-L-4-Cyanophenylalanine continues to uncover new applications and insights into its biological activity. Collaborative efforts between chemists and biologists are driving innovations that could expand its utility across diverse fields.
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